N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine at 25°C can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique cyclohexyl and propyl substituents, which can enhance its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C22H28N4 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H28N4/c1-3-10-19-15-20(23-18-13-8-5-9-14-18)26-22(24-19)21(16(2)25-26)17-11-6-4-7-12-17/h4,6-7,11-12,15,18,23H,3,5,8-10,13-14H2,1-2H3 |
InChI Key |
NAZYDBBASHIVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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